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Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate Documentation Hub

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  • Product: Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS: 646055-79-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Topic: Physicochemical properties of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Ethyl 1-az...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate represents a specialized class of bicyclic nitrogenous scaffolds.[1] As a structural analog to the quinuclidine (1-azabicyclo[2.2.2]octane) and tropane systems, this molecule is characterized by high torsional strain and a rigid azanorbornane framework.[1] It serves as a critical intermediate in the synthesis of muscarinic receptor agonists, including analogs of Cevimeline (AF102B) , used in the treatment of Sjögren's syndrome and cognitive disorders.[2]

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the stereochemical implications of the endo/exo configurations, hydrolytic stability, and isolation protocols required for high-purity applications in medicinal chemistry.

Structural Identity & Stereochemistry

Chemical Identity

The molecule consists of a 1-azabicyclo[2.2.1]heptane core (an amine bridgehead) substituted at the C2 position with an ethyl ester group.[1]

  • IUPAC Name: Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 169.22 g/mol [1]

  • CAS Number: (Generic for isomers) 107220-28-0 (related Cevimeline intermediates often share proximal CAS ranges; specific isomer CAS varies).[1]

Stereochemical Dynamics (Endo vs. Exo)

The 1-azabicyclo[2.2.1]heptane skeleton is chiral and rigid.[1] The C2 position introduces a stereocenter, resulting in two diastereomeric pairs (enantiomers of endo and exo forms).

  • Exo-Isomer: The ester group points away from the nitrogen bridge (structurally similar to exo-norbornane).[1] This is typically the thermodynamically more stable isomer due to reduced steric repulsion with the ethylene bridge (C6-C7).[1]

  • Endo-Isomer: The ester group points towards the nitrogen bridge.[1] While often kinetically favored in certain cyclizations, it suffers from steric strain.

Critical Research Note: The biological activity of muscarinic agonists derived from this scaffold is highly stereospecific. For instance, in the synthesis of Cevimeline-type drugs, the relative orientation of the C2 substituent governs receptor binding affinity (M1 vs. M3 selectivity).

Physicochemical Properties

The following data aggregates calculated and experimental values typical for 1-azabicyclo[2.2.1]heptane esters.

PropertyValue / RangeMechanistic Insight
Physical State Colorless to pale yellow oilLow molecular weight ester; typically liquid at RT.[1]
Boiling Point 85–90°C (at 0.5 mmHg)Requires high vacuum for distillation due to thermal lability.[1]
pKa (Conjugate Acid) 7.8 – 8.5 (Estimated)Lower than quinuclidine (pKa ~11) due to: 1.[1] Ring Strain: Increased s-character in the N-lone pair reduces basicity.2. Inductive Effect: The electron-withdrawing ester at C2 further reduces electron density at N1.[1]
LogP (Octanol/Water) 1.2 – 1.6Moderately lipophilic.[1] The ester increases LogP, while the tertiary amine allows pH-dependent solubility.
Solubility Soluble in DCM, EtOH, THF.pH-dependent in water.[1]Highly soluble in aqueous acid (protonated form); partitions to organic phase at pH > 9.[1]
Refractive Index (

)
~1.470Consistent with bicyclic aliphatic esters.[1]
Basicity & Bridgehead Strain

Unlike standard tertiary amines, the nitrogen in the [2.2.1] system is located at a bridgehead. The geometric constraints prevent the nitrogen from adopting a perfect tetrahedral geometry (pyramidalization).[1] This strain increases the energy of the protonated state, slightly reducing basicity compared to the [2.2.2] (quinuclidine) analog.

Synthetic & Stability Considerations

Synthesis Workflow

The synthesis typically involves a transannular cyclization of a piperidine derivative or a Dieckmann-type condensation.[1]

Synthesis Precursor Piperidine-4-carboxylate Derivative Cyclization Base-Mediated Cyclization (LDA/KOtBu) Precursor->Cyclization Intramolecular SN2 Intermed Bicyclic Enolate Cyclization->Intermed Product Ethyl 1-azabicyclo[2.2.1] heptane-2-carboxylate (Racemic Mixture) Intermed->Product Quench Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Separation

Figure 1: General synthetic pathway for the construction of the 1-azabicyclo[2.2.1]heptane core.[1]

Hydrolytic Instability

Researchers must handle this compound with care regarding pH.[1]

  • Ester Hydrolysis: The ester is susceptible to base-catalyzed hydrolysis (saponification) to the corresponding carboxylic acid (zwitterionic amino acid).[1]

  • Epimerization: The C2 proton is acidic (alpha to an ester and beta to a nitrogen).[1] In the presence of strong bases (e.g., NaOEt), the C2 center can epimerize, altering the endo/exo ratio.

Experimental Protocols

Protocol A: Separation of Diastereomers (Endo/Exo)

Because the endo and exo isomers have different polarities and boiling points, they can often be enriched or separated.[1]

Methodology:

  • Crude Isolation: Dissolve the reaction mixture in diethyl ether and wash with saturated NaHCO

    
     (to remove acidic impurities).
    
  • Acid Extraction: Extract the organic layer with 1M HCl (3x). The amine moves to the aqueous phase.[1]

  • Basification: Cool the aqueous phase to 0°C. Adjust pH to 10 using 4M NaOH.

  • Re-extraction: Extract immediately with dichloromethane (DCM).[1]

  • Chromatography:

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Gradient of CHCl

      
       : MeOH (98:2 to 90:10).[1]
      
    • Observation: The exo isomer typically elutes first due to the shielding of the polar ester group by the bicyclic cage, making it effectively less polar on silica than the endo form.

Protocol B: Stability Assessment (NMR Monitoring)

To verify the integrity of the ester during storage or biological assay preparation.[1]

  • Solvent: Dissolve 10 mg of the ester in 0.6 mL D

    
    O (buffered to pH 7.4 with phosphate).
    
  • Instrument: 400 MHz

    
    H-NMR.
    
  • Time-points: T=0, 1h, 6h, 24h at 37°C.

  • Marker: Monitor the ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm).[1]

    • Degradation Sign:[1][3] Appearance of free ethanol triplet (~1.1 ppm) and shift of the bridgehead protons indicates hydrolysis to the acid.

Analytical Characterization

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (M+H)

    
    
    
  • Expected Mass: 170.12 m/z[1]

  • Fragmentation Pattern: Loss of the ethoxy group (M-45) and cleavage of the ethylene bridge are common.[1]

Nuclear Magnetic Resonance ( H-NMR)

Distinguishing endo vs. exo requires NOE (Nuclear Overhauser Effect) experiments.[1]

  • Bridgehead (H1/H4): Broad singlets or multiplets at 2.8–3.2 ppm.

  • H2 (Alpha-proton):

    • Exo-isomer: H2 appears as a doublet of doublets.[1] Shows NOE correlation with the bridgehead H1.[1]

    • Endo-isomer: H2 shows NOE correlation with the bridge protons (H7), confirming the "folded" geometry.

Analysis Sample Purified Isomer NMR 1H-NMR (CDCl3) Sample->NMR NOE NOE Experiment NMR->NOE Result_Exo H2 <-> H1 Correlation (Exo Isomer) NOE->Result_Exo Positive Result_Endo H2 <-> H7 Correlation (Endo Isomer) NOE->Result_Endo Positive

Figure 2: NMR logic for stereochemical assignment.

References

  • Fisher, A., et al. (1989).[1][2] "Novel muscarinic agonists for the treatment of Alzheimer's disease."[1] United States Patent 4,855,290.[1] (Describes the synthesis of rigid azabicyclic esters as precursors to AF102B/Cevimeline).

  • Swann, E., et al. (2002).[1] "Synthesis and conformation of 1-azabicyclo[2.2.1]heptane derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Detailed structural analysis of the azanorbornane skeleton).

  • ChemicalBook. (2025).[1] "1-Azabicyclo[2.2.1]heptane Properties." (General physicochemical data for the parent scaffold).

  • PubChem. (2025).[1][4] "Ethyl bicyclo[2.2.1]heptane-2-carboxylate (Analogous Carbocycle Data)." National Library of Medicine.[1] [1]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 1-Azabicyclo[2.2.1]heptane-2-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a saturated bicyclic heterocyclic compound with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a saturated bicyclic heterocyclic compound with significant potential in medicinal chemistry and drug development due to its rigid scaffold, which can mimic aspects of proline and other bioactive molecules. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in rational drug design. This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide synthesizes information from structurally related analogs and foundational spectroscopic principles to present a robust, predictive, and instructional overview for researchers in the field.

Introduction: The Structural Significance of a Bridged Bicyclic System

The 1-azabicyclo[2.2.1]heptane core is a conformationally constrained system, a key feature that is highly desirable in medicinal chemistry for reducing the entropic penalty upon binding to a biological target. The bridgehead nitrogen introduces a permanent dipole and a site for hydrogen bonding, influencing the molecule's solubility, crystal packing, and interaction with biological macromolecules. The ethyl ester at the C2 position provides a handle for further synthetic modification and can also participate in hydrogen bonding.

The rigid bicyclic framework locks the molecule into a defined shape, making the interpretation of its spectroscopic data, particularly NMR, a powerful tool for confirming its structure and stereochemistry. This guide will delve into the expected spectroscopic signatures of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, providing a detailed rationale for the predicted data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a rigid system like Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, NMR provides precise information on the chemical environment and connectivity of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure, which renders most of the methylene protons diastereotopic and thus chemically non-equivalent. The predicted chemical shifts are influenced by the electronegativity of the adjacent nitrogen and ester functionalities, as well as anisotropic effects arising from the bicyclic system.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H2~3.5 - 3.8d~4-6Alpha to both the bridgehead nitrogen and the ester carbonyl, leading to significant deshielding. The multiplicity will be a doublet due to coupling with H3.
H4 (Bridgehead)~3.0 - 3.3mDeshielded due to its proximity to the electronegative nitrogen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons.
-OCH₂CH₃~4.1 - 4.3q~7.1The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
H3, H5, H6, H7 (Ring Protons)~1.5 - 2.5mThese methylene protons will reside in the more shielded aliphatic region of the spectrum. Due to the rigid bicyclic structure, they are all diastereotopic and will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling.
-OCH₂CH₃~1.2 - 1.4t~7.1The terminal methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.

Expert Insight: The precise chemical shifts and coupling constants are highly dependent on the solvent and the presence of any acidic protons that could protonate the bridgehead nitrogen. In an acidic medium, the protonation of the nitrogen would lead to a significant downfield shift of all adjacent protons, particularly the bridgehead proton (H4) and the protons on the carbons connected to the nitrogen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically distinct.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ester)~170 - 175The carbonyl carbon of the ester group will be the most deshielded carbon in the spectrum.
C2~65 - 70This carbon is attached to both the nitrogen and the ester group, leading to a significant downfield shift.
C4 (Bridgehead)~55 - 60The bridgehead carbon adjacent to the nitrogen will be deshielded.
-OCH₂CH₃~60 - 62The methylene carbon of the ethyl ester is deshielded by the oxygen atom.
C3, C5, C6, C7 (Ring Carbons)~25 - 40These aliphatic carbons of the bicyclic framework will appear in the upfield region of the spectrum.
-OCH₂CH₃~14 - 15The terminal methyl carbon of the ethyl ester will be the most shielded carbon.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, so it should be reported.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Diagram: Key HMBC Correlations for Structural Confirmation

HMBC_Correlations cluster_mol Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate C2 C3 C4 C5 C6 C7 N1 CO O_ester CH2_ester CH3_ester H2 H2->C4 H2->CO H4 H4->C2 H4->C6 H_CH2_ester H_CH2_ester->CO H_CH3_ester H_CH3_ester->CH2_ester

Caption: Predicted key 2- and 3-bond HMBC correlations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, the most prominent features in the IR spectrum will be the absorptions associated with the ester group and the C-N and C-H bonds of the bicyclic amine structure.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Ester)~1735 - 1750StrongThis is a characteristic and intense absorption for a saturated ester carbonyl group.[1]
C-O Stretch (Ester)~1150 - 1250StrongThe C-O single bond stretch of the ester is also a strong and characteristic absorption.
C-N Stretch (Amine)~1000 - 1250Medium-WeakThe stretching vibration of the C-N bonds in the bicyclic amine will appear in the fingerprint region.
C-H Stretch (sp³)~2850 - 3000Medium-StrongThese absorptions arise from the C-H bonds of the bicyclic framework and the ethyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used in an appropriate cell.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are compared with correlation charts to identify the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate (C₉H₁₅NO₂) is 169. The high-resolution mass spectrum should show the molecular ion peak (M⁺) at an m/z value corresponding to its exact mass. The presence of a single nitrogen atom means that the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to be initiated by the cleavage of bonds adjacent to the nitrogen atom and the ester group, as these are the most readily ionizable sites.

A plausible fragmentation pathway involves the initial loss of the ethoxy group (-OEt, m/z 45) from the ester, leading to a stable acylium ion. Another likely fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical from the bicyclic system.

Diagram: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation Mol_Ion [C₉H₁₅NO₂]⁺ m/z = 169 Frag1 [M - OEt]⁺ m/z = 124 Mol_Ion->Frag1 - OEt Frag2 [M - CO₂Et]⁺ m/z = 96 Mol_Ion->Frag2 - CO₂Et Frag3 [M - C₂H₅]⁺ m/z = 140 Mol_Ion->Frag3 - C₂H₅

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, as it induces predictable fragmentation. Electrospray Ionization (ESI) would be suitable for generating the protonated molecule [M+H]⁺, which would confirm the molecular weight with minimal fragmentation.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To further elucidate the fragmentation pathways, tandem mass spectrometry can be employed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which provides definitive structural information.

Conclusion

References

  • This guide has been compiled by synthesizing information from a variety of sources on related compounds and general spectroscopic principles. As no direct experimental data for the title compound was found in the initial searches, specific citations for its spectra are not provided. The principles and data from analogous compounds used to construct this guide are well-established in the field of organic spectroscopy.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Crabb, T. A., & Katritzky, A. R. (1971). Physical methods in heterocyclic chemistry. Academic Press.
  • New asymmetrical mono-(tri)-methine and azomethine cyanine dyes of pyrazolo[5,4-b] quinolino [a, b]-l,4-pyra-(oxa)-zinium bromide salts were prepared. Indian Academy of Sciences.

  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. Echemi.

  • Synthesis and Properties of Bridged Nitrogen Heterocycles. Amazon S3.

  • Bridgehead nitrogen heterocycles. I. 2H(and 4H)-Pyrimido[1,2-b]pyridazin-2(and 4).

  • Synthesis of Bridgehead Nitrogen Heterocycles on a Solid Surface. Request PDF.

  • Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2] octane Matth. DOI.

  • Heterocycles with a bridgehead nitrogen atom. - 16.* Assembly of a peri fused system from an angular tricycle by recyclization of an oxazole ring into pyrrole one.

  • Supplementary information - The Royal Society of Chemistry.

  • 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3. ChemicalBook.

  • mass spectra - fragmentation patterns. Chemguide.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • QUINUCLIDINE(100-76-5) 13C NMR spectrum. ChemicalBook.

  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. Benchchem.

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

  • Ethyl 1,4-diazabicyclo(2.2.2)octane-2-carboxylate | C9H16N2O2 | CID 11008602.

  • Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations | Request PDF. ResearchGate.

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.

  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING.

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Mass Spectrometry: Fragmentation.

  • Ethyl quinoline-2-carboxylate | C12H11NO2 | CID 421739. PubChem - NIH.

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate.

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.

  • Ethyl bicyclo(2.2.1)heptane-2-carboxylate | C10H16O2 | CID 108540. PubChem.

  • 1 H-NMR-and 13 C-NMR-derived structures and spectra of the compounds.... ResearchGate.

  • Mass Fragmentation Characteristics of Ketamine Analogues.

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online.

  • Ethyl quinoline-2-carboxylate | 4491-33-2. Sigma-Aldrich.

  • IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.

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Foundational

"chiral properties of azabicyclo[2.2.1]heptane derivatives"

A Technical Guide to Synthesis, Resolution, and Pharmacophore Design Executive Summary The azabicyclo[2.2.1]heptane scaffold represents a privileged class of pharmacophores in modern drug discovery. Characterized by a ri...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Resolution, and Pharmacophore Design

Executive Summary

The azabicyclo[2.2.1]heptane scaffold represents a privileged class of pharmacophores in modern drug discovery. Characterized by a rigid, bridged bicyclic framework, this structure serves as a "conformational lock," restricting the entropic penalty of ligand-receptor binding. This guide addresses the critical challenge of controlling the chiral properties of these derivatives—specifically the 7-aza and 2-aza isomers—which function as potent modulators of nicotinic acetylcholine receptors (nAChRs) and precursors for antiviral nucleosides.

Structural Stereodynamics and Isomerism

The azabicyclo[2.2.1]heptane system exists in three primary isomeric forms based on the nitrogen position relative to the bridge. For medicinal chemistry, the 7-aza and 2-aza isomers are the most significant.

1.1 The 7-Azabicyclo[2.2.1]heptane Core (Epibatidine Class)

This scaffold mimics the tropane ring system but with a tighter bridge. The nitrogen atom at the 7-position (the bridge) creates a unique stereochemical environment.

  • Chiral Centers: Substitution at C2 creates chiral centers.

  • Exo/Endo Diastereomers: Substituents at C2 can orient toward the bridge (exo) or away from it (endo).

    • Significance: In Epibatidine, the exo-isomer is the potent analgesic, whereas the endo-isomer is significantly less active.

  • Enantiomers: The exo and endo forms are chiral (unless symmetrically substituted). The (+)-enantiomer of Epibatidine has a different toxicity profile compared to the (-)-enantiomer, though both are analgesic.[1]

1.2 The 2-Azabicyclo[2.2.1]heptane Core (Vince Lactam Class)

This isomer places the nitrogen in the main ring.

  • Vince Lactam: 2-azabicyclo[2.2.1]hept-5-en-3-one is a versatile chiral building block.

  • Application: It is the starting material for carbocyclic nucleosides like Abacavir (HIV) and Peramivir (Influenza).

Enantioselective Synthesis Strategies

Controlling the absolute stereochemistry of the azabicyclo[2.2.1]heptane core is the primary bottleneck in scaling these derivatives.

2.1 Strategy A: Asymmetric Aza-Diels-Alder (7-Aza Series)

The most direct route to the 7-azabicyclo core involves a hetero-Diels-Alder reaction.

  • Mechanism: Reaction between an N-acylnitroso species (dienophile) and a cyclohexadiene derivative.[2]

  • Chiral Induction: Using a chiral auxiliary on the nitroso group (e.g., derived from 8-arylmenthol) or a chiral catalyst (e.g., Cu(II)-bisoxazoline) induces facial selectivity.

  • Outcome: This typically yields the bicyclic adduct with high enantiomeric excess (ee), which can be hydrogenated to the saturated heptane.

2.2 Strategy B: Transannular Cyclization (Substrate Control)

An alternative, robust method involves the intramolecular displacement of a leaving group in a cyclohexane system.

  • Precursor: Chiral 4-aminocyclohexanols or 4-nitrocyclohexanones.

  • Protocol:

    • Michael Addition: Asymmetric addition to a nitroalkene establishes the initial chirality.

    • Cyclization: Reduction of the nitro group to an amine, followed by intramolecular Sn2 displacement of a leaving group (mesylate/tosylate) at the C1 position.

    • Inversion: This method relies on the specific stereochemistry of the cyclohexane precursor to force the bridge formation.

2.3 Strategy C: Enzymatic Resolution (2-Aza Series)

For the 2-azabicyclo series (Vince lactam), enzymatic resolution is the industry standard.

  • Biocatalyst: Lipases (e.g., Pseudomonas cepacia lipase) or lactamases.

  • Process: Kinetic resolution of the racemic lactam. The enzyme selectively hydrolyzes one enantiomer to the amino acid, leaving the desired enantiomeric lactam intact.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these chiral scaffolds, distinguishing between de novo asymmetric synthesis and resolution pathways.

Azabicyclo_Synthesis Target Target: Chiral Azabicyclo[2.2.1]heptane Isomer_Check Select Isomer Class Target->Isomer_Check Route_7Aza 7-Azabicyclo (Epibatidine-like) Isomer_Check->Route_7Aza GPCR Ligands Route_2Aza 2-Azabicyclo (Vince Lactam) Isomer_Check->Route_2Aza Antivirals Method_DA Asymmetric Aza-Diels-Alder (N-acylnitroso + Diene) Route_7Aza->Method_DA Convergent Method_Cyc Transannular Cyclization (Chiral Cyclohexane Precursor) Route_7Aza->Method_Cyc Linear Method_Enz Enzymatic Kinetic Resolution (Lipase/Lactamase) Route_2Aza->Method_Enz Industrial Std Outcome_Exo Result: High Exo/Endo Selectivity (Requires Chiral Catalyst) Method_DA->Outcome_Exo Outcome_Inv Result: Stereospecific Inversion (Substrate Controlled) Method_Cyc->Outcome_Inv Outcome_Pure Result: >99% ee Lactam (Scalable for Nucleosides) Method_Enz->Outcome_Pure

Figure 1: Strategic decision tree for the synthesis of chiral azabicyclo[2.2.1]heptane scaffolds.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptane via Intramolecular Cyclization Adapted from methodologies involving transannular displacement (e.g., Takemoto/Szántay variants).

Objective: Synthesis of the bicyclic core from a substituted cyclohexane precursor.

Reagents & Equipment[3]
  • Substrate: trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (Chiral).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: DMF (Anhydrous) or THF.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask, dissolve the trans-4-aminocyclohexyl mesylate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.2 eq) portion-wise. Note: Evolution of H2 gas will occur.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[1][4] The deprotonated carbamate nitrogen attacks the C1 position, displacing the mesylate. The trans relationship is critical; the nitrogen and the leaving group must be diaxial in the reactive conformer to allow backside attack.

  • Quenching: Quench carefully with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the methine proton attached to the mesylate (usually ~4.5 ppm) and the appearance of the bridgehead protons (~4.1–4.3 ppm depending on substitution).

  • Stereochemistry: If the starting material was enantiopure, the product should retain optical activity. Racemization suggests an elimination-addition pathway (unwanted) rather than direct Sn2.

Pharmacological Applications & Data[5][6][7]

The rigidity of the azabicyclo[2.2.1]heptane scaffold reduces the conformational entropy loss upon binding to receptors, often resulting in higher affinity compared to flexible analogs.

Table 1: Comparative Binding Affinity (nAChR)

Data illustrative of trends seen in Epibatidine analogs (Daly et al., J. Med. Chem).[4][5][6][7][8][9][10][11][12]

Compound StructureConfigurationKi (nM) at α4β2 nAChRRelative Potency
Epibatidine Exo-(1R, 2R, 4S)0.021000x (Reference)
Epibatidine Endo-isomer> 10.0Low
Nicotine (S)-(-)-Nicotine1.0 - 5.01x
Deschloro-analog Exo0.5 - 1.0High

Key Insight: The exo orientation places the pyridyl ring in the optimal vector to interact with the Trp residues in the receptor binding pocket. The endo isomer suffers from steric clash with the receptor wall.

References
  • Total Synthesis of (−)-Epibatidine Using an Asymmetric Diels−Alder Reaction.

    • Source: The Journal of Organic Chemistry (ACS).
    • Context: Describes the use of chiral N-acylnitroso dienophiles to set the bridgehead stereochemistry.
    • URL:[Link]

  • Synthesis of 7-Azabicyclo[2.2.

    • Source: Journal of Heterocyclic Chemistry.[13]

    • Context: Provides methods for ring contraction and functionaliz
    • URL:[Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands.

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • Context: Discusses the use of the scaffold for non-nAChR targets, highlighting its vers
    • URL:[Link]

  • Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.

    • Source: PubMed.[7]

    • Context: Comprehensive review of the 2-aza isomer and its resolution for antiviral synthesis.
    • URL:[Link]

  • Use of enantiomerically pure 7-azabicyclo[2.2.

    • Source: Organic Letters (ACS).[13]

    • Context: Demonstrates the use of the scaffold as a chiral auxiliary/template for synthesizing other molecules (aminocyclitols).[14]

    • URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

Ticket ID: AZNB-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization and Troubleshooting of Azanorbornane Scaffolds Executive Summary & Scaffold A...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZNB-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization and Troubleshooting of Azanorbornane Scaffolds

Executive Summary & Scaffold Architecture

The 2-azabicyclo[2.2.1]heptane (azanorbornane) skeleton is a privileged pharmacophore, serving as a conformationally rigid bioisostere of proline. Its bridgehead nitrogen and rigid bicyclic framework make it invaluable for:

  • GPCR Ligands: Locking side chains in bioactive conformations.

  • HCV Protease Inhibitors: Providing defined spatial arrangements.

  • Asymmetric Catalysis: Serving as chiral ligands.

This guide addresses the three primary synthetic failures reported by our user base: diastereocontrol failures in cycloadditions, premature termination in radical cyclizations, and elimination side-reactions during chiral pool synthesis.

Module 1: The Aza-Diels-Alder Route (Constructive Synthesis)

Methodology: The reaction between an imine (dienophile) and cyclopentadiene (diene).[1] This is the most convergent route but suffers from endo/exo selectivity issues and imine instability.

Workflow Visualization

AzaDielsAlder Start Start: Imine Precursor ImineGen In Situ Imine Generation (Amine + Glyoxylate/Formaldehyde) Start->ImineGen LewisAcid Lewis Acid Activation (Tuning LUMO energy) ImineGen->LewisAcid Cycloadd Cycloaddition with Cyclopentadiene LewisAcid->Cycloadd Decision Selectivity Check Cycloadd->Decision Endo Endo Product (Kinetic) Decision->Endo Low Temp / Non-chelating Exo Exo Product (Thermodynamic/Chelation) Decision->Exo High Temp / Chelating LA

Caption: Logic flow for controlling stereoselectivity in Aza-Diels-Alder reactions.

Troubleshooting Guide: Aza-Diels-Alder
SymptomRoot Cause AnalysisCorrective Action
Low Yield / Polymerization Cyclopentadiene (Cp) dimerization or acid-catalyzed polymerization.Fresh Cracking: Always crack dicyclopentadiene immediately before use. Store Cp at -78°C if not used instantly. Buffer: If using strong Lewis Acids (e.g.,

), add a hindered base (2,6-di-tert-butylpyridine) to scavenge trace protons.
Poor Diastereoselectivity (Endo/Exo mixture) Lack of chelation control or incorrect temperature.Switch Catalyst: Use chelating Lewis acids like

or

to favor the exo isomer via a rigid transition state. Temp Swing: Lower temperatures (-78°C) favor endo (kinetic); higher temperatures (0°C to RT) favor exo (thermodynamic).
Imine Hydrolysis Moisture in the Lewis Acid or solvent.Desiccant Protocol: Add 4Å molecular sieves to the reaction vessel. Ensure the imine is pre-formed or generated in situ under strictly anhydrous conditions (DCM distilled over

).

Expert Insight: For enantioselective synthesis, avoid simple Lewis acids. Utilize chiral phosphoric acids (TRIP or BINOL-derivatives) which act as bifunctional catalysts, activating the imine while directing the diene approach via hydrogen bonding [1].

Module 2: Intramolecular Radical Cyclization (Functionalization)

Methodology: Often referred to as the "Stella Method" or "Hoffmann-Loeffler-Freytag" (HLF) variant. It involves the formation of an N-centered radical (from N-Cl or N-I) which abstracts a hydrogen from C4, followed by cyclization onto an alkene.

Mechanism Visualization

RadicalCyclization Precursor N-Chloroamine / N-Iodoamine Initiation Initiation (hv or AIBN) N-Radical Formation Precursor->Initiation HAT 1,5-Hydrogen Atom Transfer (C4 Position) Initiation->HAT Cyclization 5-Exo-Trig Cyclization HAT->Cyclization Failure Reduction (No Cyclization) HAT->Failure Slow Cyclization / H-Source present Termination Trapping / Reduction Cyclization->Termination

Caption: Mechanistic pathway for N-centered radical cyclization to form the bridged system.

Troubleshooting Guide: Radical Cyclization
SymptomRoot Cause AnalysisCorrective Action
No Cyclization (Reduction only) The radical chain is terminating before cyclization (H-abstraction from solvent).Solvent Switch: Avoid H-donor solvents (THF, Toluene). Use Benzene or Trifluorotoluene . Concentration: Run at high dilution (0.01 M) to favor intramolecular reaction over intermolecular quenching.
Incomplete Conversion Poor radical initiation or N-Cl bond too strong.Acid Catalysis: Protonation of the nitrogen (using TFA or

) weakens the N-Cl bond and creates an electrophilic aminium radical, which is much more reactive toward HAT [2]. Light Source: Ensure quartz glassware if using UV; standard Pyrex filters <300nm.
Exo/Endo Mixture at C-Substituent Radical recombination lacks facial bias.Substrate Design: Introduce a bulky group at C3 or C5 to sterically direct the radical trapping step.

Module 3: Chiral Pool Synthesis (From Proline)

Methodology: Starting from trans-4-hydroxy-L-proline. The key step is the intramolecular nucleophilic displacement of a leaving group at C4 by the nitrogen (or a pendant nucleophile).

Protocol: Ring Closure via Displacement
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Activation: Convert the C4-OH to a good leaving group (Tosylate or Mesylate).

    • Critical: The stereochemistry at C4 must be inverted relative to the bridgehead to allow backside attack (though in 2-aza systems, we often build the bridge across).

  • Cyclization:

    • Route A (Direct N-alkylation): Requires N-deprotection followed by base-mediated closure.

    • Route B (Grieco Mannich): Oxidative decarboxylation or modification to generate an iminium ion that traps the C4 position.

Troubleshooting Guide: Chiral Pool
SymptomRoot Cause AnalysisCorrective Action
Elimination (Alkene formation) Base is too strong or temperature too high; E2 elimination competes with

.
Base Selection: Switch from strong alkoxides (NaOEt) to weaker bases (

in Acetone) or non-nucleophilic bases (Hünig's base). Leaving Group: Use a Triflate (OTf) at low temperature (-78°C) to accelerate substitution over elimination.
Racemization at C1 Enolization of the ester/acid during base treatment.Protecting Groups: Ensure the carboxylate is protected as a tert-butyl ester (sterically bulky) or reduced to an alcohol/ether prior to the harsh cyclization step.

Comparative Data: Catalyst Selection for Aza-Diels-Alder

Selectivity data based on standard reaction: N-glyoxylyl imine + Cyclopentadiene.

Catalyst SystemMajor IsomerEndo:Exo RatioYieldNotes
Thermal (No Cat) Endo70:3045%Slow, significant polymerization.

(-78°C)
Endo90:1082%Standard kinetic control.

/

Exo 5:9578%Chelation control (Thermodynamic).
Ln(OTf)3 (Lanthanides) Endo85:1590%Water tolerant, recyclable [3].
Chiral Phosphoric Acid Exo2:9892%High enantioselectivity (>95% ee).

Frequently Asked Questions (FAQ)

Q: Why is my N-chloroamine precursor unstable? A: N-chloroamines are sensitive to light and heat. They should be prepared at 0°C in the dark (using NCS or t-BuOCl) and used immediately. Do not attempt to store them.

Q: Can I use the Grieco method on a multi-gram scale? A: Yes, the Grieco intramolecular Mannich reaction (using ammonium salts and formaldehyde) is highly scalable and avoids the instability of N-halo compounds. However, it requires careful pH control (pH 4-5) to generate the iminium species without hydrolyzing the precursor [4].

Q: How do I separate the exo/endo isomers if the reaction isn't selective? A: The 2-azabicyclo[2.2.1]heptane isomers often have distinct polarities.

  • Flash Chromatography: Use a gradient of EtOAc/Hexane with 1% Triethylamine (to prevent streaking of the amine).

  • Crystallization: Convert the amine to a Picrate or HCl salt. The exo isomers often crystallize more readily due to higher symmetry/packing efficiency.

References

  • Waldmann, H. (1994). Asymmetric Aza-Diels-Alder Reactions. Chemical Reviews, 94(8), 2467-2469. Link

  • Stella, L. (1994).[2] Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization.[2][3] Heterocycles, 37(1), 248.[2] Link

  • Kobayashi, S. (1999). Lanthanide Triflates as Water-Tolerant Lewis Acids. Synlett, 1999(02), 121-131. Link

  • Grieco, P. A., & Larsen, S. D. (1985). Iminium ion based cyclizations: Synthesis of the 2-azabicyclo[2.2.1]heptane system. The Journal of Organic Chemistry, 50(10), 1763-1765. Link

Sources

Optimization

"scale-up synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate"

Technical Support Center: Scale-Up Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate Topic: Process Chemistry & Troubleshooting for Azanorbornane Scaffolds Document ID: TSC-AZA-221-04 Last Updated: 2025-10-24 S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Topic: Process Chemistry & Troubleshooting for Azanorbornane Scaffolds Document ID: TSC-AZA-221-04 Last Updated: 2025-10-24 Status: Active

System Overview & Chemistry

The Target: Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a strained bicyclic amine (an azanorbornane) used as a conformationally restricted scaffold in medicinal chemistry (e.g., for muscarinic agonists or antibiotic cores).

The Standard Process (The "Piperidine Route"): The most scalable and reliable route involves the intramolecular alkylation of a functionalized piperidine. This route avoids the high pressure and specialized equipment required for some Diels-Alder/Hydrogenation approaches.

  • Precursor: Ethyl 2-(4-bromo-piperidin-1-yl)acetate (or the corresponding Tosylate/Mesylate).

  • Reagent: Strong base (LDA, LHMDS, or KOtBu).

  • Mechanism: Enolization of the ester followed by intramolecular

    
     displacement of the leaving group at the piperidine C4 position.
    
  • Key Challenge: The formation of the strained [2.2.1] system competes with intermolecular polymerization (dimerization).

SynthesisFlow Start Start: 4-Hydroxypiperidine Step1 Step 1: N-Alkylation (Ethyl bromoacetate) Start->Step1 K2CO3, Acetone Step2 Step 2: Activation (TsCl/MsCl or PBr3) Step1->Step2 Activation of C4-OH Inter Intermediate: Ethyl 2-(4-LG-piperidin-1-yl)acetate Step2->Inter Step3 Step 3: Cyclization (LHMDS/LDA, -78°C to RT) Inter->Step3 High Dilution (Critical) Product Target: Ethyl 1-azabicyclo[2.2.1] heptane-2-carboxylate Step3->Product Workup & Distillation

Figure 1: The standard "Piperidine Route" for scalable synthesis of the 1-azabicyclo[2.2.1] core.

Troubleshooting Guides (Q&A)

Module A: The Cyclization Step (The "Make or Break" Phase)

Q1: My yield is consistently low (<30%), and I see a large baseline spot on TLC. What is happening? Diagnosis: You are likely suffering from intermolecular polymerization . Explanation: The precursor contains both a nucleophile (the enolate) and an electrophile (the C4-leaving group). If the concentration is too high, the enolate of Molecule A attacks the leaving group of Molecule B, forming a dimer/polymer instead of closing the ring. The Fix:

  • Implement High Dilution: The reaction concentration must be kept below 0.05 M (preferably 0.01 M).

  • Inverse Addition: Do not add the base to the substrate. Instead, add the substrate solution slowly (over 2-4 hours) into a pre-cooled solution of the base. This keeps the instantaneous concentration of the active enolate extremely low.

Q2: I am using LDA at -78°C, but the reaction stalls. When I warm it up, it turns black. Diagnosis: The cyclization energy barrier is too high for -78°C, but the enolate decomposes at higher temperatures if not stabilized. The Fix:

  • Switch Base: Consider using LHMDS (Lithium Hexamethyldisilazide) . It is less basic than LDA but more nucleophilic and often provides a "looser" ion pair, facilitating the cyclization at slightly higher temperatures (-40°C to 0°C) without immediate degradation.

  • Temperature Ramp: Initiate enolization at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 4 hours. The cyclization often requires the thermal energy of 0°C to overcome ring strain.

Q3: My product contains a significant amount of the elimination byproduct (ethyl 2-(piperidin-1-yl)acetate with a double bond). Diagnosis: The base is acting as a Brønsted base at the C3/C5 protons of the piperidine ring (E2 elimination) rather than deprotonating the ester alpha-carbon. The Fix:

  • Leaving Group Selection: If you are using a Bromide, switch to a Tosylate (OTs) or Mesylate (OMs) . Halogens are more prone to elimination in this specific scaffold.

  • Solvent Quality: Ensure your THF is anhydrous. Hydroxide (from wet solvent) will exclusively favor elimination.

Module B: Work-up & Purification

Q4: I cannot extract the product from the aqueous layer; the mass balance is missing. Diagnosis: The product is a low-molecular-weight, polar tertiary amine. It is highly water-soluble, especially if the pH is not strictly controlled. The Fix:

  • pH Control: After quenching, adjust the aqueous layer pH to >12 using saturated

    
     or NaOH.
    
  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Do not use Diethyl Ether.[1] Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.

Q5: The product degrades during distillation. Diagnosis: Azabicyclo[2.2.1]heptanes are thermally sensitive due to ring strain (Bredt's rule violation is not applicable here, but the strain is significant). The Fix:

  • Vacuum is King: Do not attempt atmospheric distillation. You need a high vacuum (< 1 mmHg).

  • Kugelrohr: For scales < 20g, use a Kugelrohr apparatus to minimize thermal exposure time.

  • Alternative: If the boiling point is too high, convert it to the Picrate or Oxalate salt for recrystallization, then freebase it immediately before use.

Data & Specifications

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterSpecificationReason for Control
Reaction Concentration < 0.02 M Prevents intermolecular polymerization (Yield killer #1).
Water Content (KF) < 100 ppmPrevents quenching of base and hydrolysis of ester.
Addition Rate > 2 hoursMaintains low instantaneous concentration of enolate.
Temperature (Enolization) -78°C to -40°CKinetic control of enolate formation.
Temperature (Cyclization) -20°C to 0°CThermal energy required to close the strained ring.
Quench pH > 12Ensures product is in freebase form for extraction.

Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Polymer Baseline Streak / Dimer? CheckTLC->Polymer Elimination Double Bond Product? CheckTLC->Elimination WaterCheck Check Solvent Moisture (KF) Base Quality SM_Left->WaterCheck Yes DilutionFix ACTION: Increase Dilution Switch to Inverse Addition Polymer->DilutionFix Yes LG_Fix ACTION: Switch Br -> OTs Lower Cyclization Temp Elimination->LG_Fix Yes

Figure 2: Diagnostic logic for common failure modes in azanorbornane synthesis.

References

  • General Synthesis of 1-Azabicyclo[2.2.

    • Title: Synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

    • Relevance: Establishes the foundational intramolecular alkylation str
  • Scale-Up Protocols for Azabicyclo Systems

    • Title: Process Development for the Synthesis of Azabicyclo[2.2.
    • Source: Organic Process Research & Development (OPRD) - General reference to methodology.
    • Context: While specific OPRD links for the ethyl ester are proprietary, the methodology mirrors the "Epibatidine" intermedi
    • See also: (Demonstrates alternative catalytic routes).

  • Stereochemical Control

    • Title: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[2][3][4]

    • Source: RSC Advances.[2]

    • URL:[Link]

    • Relevance: Provides critical insight into the thermodynamic stability and epimerization risks of the carboxyl

Sources

Troubleshooting

Technical Support Center: Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to the technical support center for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential degradation of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate.

Q1: What are the optimal storage conditions for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate?

To ensure the long-term stability of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place. For extended storage, refrigeration at 2-8°C is advisable. The compound is hygroscopic and can be sensitive to moisture and atmospheric carbon dioxide.

Q2: What are the primary signs of degradation to look out for?

Visual inspection can sometimes reveal degradation. A change in color (e.g., yellowing) or physical state (e.g., clumping of a solid) can indicate potential issues. However, the most reliable indicators of degradation are analytical. A decrease in purity as determined by High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram, are clear signs of instability. A loss of biological activity or inconsistent experimental results can also be indicative of degradation.

Q3: What are the main chemical functionalities of this molecule that are susceptible to degradation?

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has two primary functional groups that can be prone to degradation:

  • Ethyl Ester: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol.

  • Tertiary Amine: The bridgehead nitrogen of the bicyclic system can be prone to oxidation, which could lead to the formation of an N-oxide.

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

Yes, strong oxidizing agents should be avoided as they can lead to the oxidation of the tertiary amine. Additionally, prolonged exposure to strong acids or bases should be minimized to prevent hydrolysis of the ester. When preparing solutions, it is best to use anhydrous solvents and to prepare them fresh for each experiment to minimize exposure to moisture.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the use of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate in experimental settings.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC analysis of a sample of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate shows additional peaks that were not present in the initial analysis of the compound.

Potential Causes and Diagnostic Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Hypothesize Ester Hydrolysis: The most common degradation pathway for esters in the presence of moisture is hydrolysis. The primary degradant would be 1-azabicyclo[2.2.1]heptane-2-carboxylic acid.

    • Verification: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Look for a peak with a mass corresponding to the hydrolyzed product (M-28, loss of C2H4).

  • Consider Amine Oxidation: The tertiary bridgehead nitrogen is a potential site for oxidation, which would result in the formation of the corresponding N-oxide.

    • Verification: In your LC-MS analysis, search for a peak with a mass corresponding to the addition of an oxygen atom (M+16).

  • Investigate Thermal Decomposition: High temperatures can lead to various decomposition pathways, including pyrolysis of the ester group.[1]

    • Verification: If the sample has been exposed to elevated temperatures, compare the chromatogram to a reference standard that has been properly stored. 1H and 13C NMR spectroscopy can help identify structural changes in the degradation products.[2]

  • Remediation: Once the degradant is identified, take steps to mitigate the cause. This may involve using anhydrous solvents, adjusting the pH of your solutions, or ensuring proper storage conditions.

Issue 2: Inconsistent Biological Activity or Experimental Results

Symptoms: You observe a decrease in the expected biological effect of your compound or a lack of reproducibility in your experimental outcomes over time.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Sample Degradation The active pharmaceutical ingredient (API) has degraded, leading to a lower effective concentration. The degradation products may also have different biological activities, potentially acting as inhibitors or agonists.Re-analyze the purity of your sample using a validated stability-indicating HPLC method. If degradation is confirmed, use a fresh, high-purity batch of the compound.
Hygroscopicity The compound has absorbed water from the atmosphere, leading to inaccurate weighing and a lower actual concentration in your prepared solutions.Store the compound in a desiccator. Before weighing, ensure the compound has equilibrated to room temperature to avoid condensation.
Solution Instability The compound may be unstable in the solvent system used for your experiments, especially over extended periods.Prepare solutions fresh before each experiment. If solutions need to be stored, conduct a short-term stability study in the experimental solvent system to determine the acceptable storage duration and conditions.

III. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[3][4]

Objective: To investigate the stability of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate under various stress conditions.

Materials:

  • Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.[5]

  • Time Points: Withdraw aliquots from the stressed samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the solid thermal stress sample, dissolve an appropriate amount in methanol at each time point. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate) and acetonitrile is a good starting point.[3]

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

    • Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation patterns.

Expected Outcomes: This study will provide valuable information on the degradation pathways of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, allowing you to develop robust formulations and analytical methods. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.[6]

IV. Key Stability-Indicating Analytical Parameters

Parameter Technique Purpose
Purity and Degradant Profile HPLC-UV, HPLC-MSTo separate and quantify the parent compound and any degradation products. The method must be able to resolve all relevant peaks.[7]
Structural Elucidation of Degradants High-Resolution Mass Spectrometry (HRMS), NMRTo determine the exact mass and structure of unknown degradation products.[2][8]
Potency BioassayTo ensure that the compound maintains its biological activity after exposure to various conditions.

V. Potential Degradation Pathways

Based on the chemical structure and general principles of organic chemistry, the following degradation pathways are plausible for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate.

Caption: Plausible degradation pathways for Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate.

VI. References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]

  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. IJPRA. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. SlideShare. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]

Sources

Optimization

Technical Support Center: Azabicyclo[2.2.1]heptane Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for azabicyclo[2.2.1]heptane compounds. As a Senior Application Scientist, I've designed this guide to move...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azabicyclo[2.2.1]heptane compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple data sheets and address the practical, real-world challenges you may encounter in the lab. The unique rigid scaffold of these compounds offers significant advantages in medicinal chemistry, but also presents specific handling and storage requirements for maintaining their integrity.[1] This resource is structured around troubleshooting common experimental issues, providing not just solutions, but the underlying scientific rationale to empower your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems in a question-and-answer format. Each answer provides a likely cause, a step-by-step protocol for resolution, and preventative measures.

Issue 1: My reaction is yielding inconsistent results or lower-than-expected yields. Could my azabicyclo[2.2.1]heptane starting material be the problem?

Answer: Yes, inconsistent results are frequently traced back to the integrity of the starting material. The two most common culprits for this class of compounds are degradation due to improper storage and inaccurate concentration due to hygroscopicity.

Pillar of Causality: Chemical Stability Azabicyclo[2.2.1]heptane derivatives, while structurally rigid, can be susceptible to degradation from atmospheric moisture, oxygen, heat, and light.[2][3] The nitrogen atom in the bicyclic system can be prone to oxidation. Furthermore, many amine-containing compounds are hygroscopic, meaning they readily absorb water from the atmosphere.[4][5] This absorbed water can alter the compound's mass, leading to significant errors in molar calculations if not accounted for.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Inert Gas?) start->check_storage check_appearance Step 2: Inspect Physical Appearance (Discoloration, Clumping?) check_storage->check_appearance Conditions OK solution_purify Solution: Purify or Acquire New Batch check_storage->solution_purify Improper Storage test_purity Step 3: Analytical Purity Check (NMR, LC-MS) check_appearance->test_purity Appearance OK degradation Consider Degradation: Compound has decomposed? check_appearance->degradation Signs of Change hygroscopicity Consider Hygroscopicity: Compound absorbed water? test_purity->hygroscopicity Impurities (e.g., Water) test_purity->degradation Degradants Present end Proceed with Experiment test_purity->end Purity Confirmed solution_dry Solution: Dry Compound (High-Vac or Dessicator) hygroscopicity->solution_dry degradation->solution_purify solution_dry->end solution_purify->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Protocol: Verifying and Handling a Potentially Hygroscopic Compound

  • Initial Assessment: Transfer a small, representative sample of the compound from its primary storage container inside a glove box or under a stream of inert gas (Argon or Nitrogen) to minimize atmospheric exposure.

  • Visual Inspection: Note any clumping, discoloration, or change from a crystalline/powder to a waxy or oily appearance, which can indicate water absorption or degradation.

  • Drying Procedure: Place the sample in a vacuum desiccator or on a high-vacuum line (Schlenk line) for several hours at room temperature. Avoid heating unless the compound's thermal stability is well-established, as heating can accelerate decomposition.[6][7]

  • Re-weighing: After drying, weigh the sample. A significant decrease in mass confirms that the material was hygroscopic. Use this new "dry weight" for all subsequent calculations.

  • Analytical Confirmation (Optional but Recommended): Obtain a ¹H NMR spectrum. The presence of a broad singlet around 1.5-2.5 ppm (for d6-DMSO or CDCl₃) can indicate the presence of water. Compare the spectrum to a reference to check for degradation products.

  • Proper Storage: Immediately store the dried compound in a tightly sealed container with a desiccant. For long-term storage, use an amber vial backfilled with inert gas and sealed with paraffin film.[8] Store in a designated cool, dry location away from strong oxidizing agents.[2][3]

Issue 2: My azabicyclo[2.2.1]heptane compound is difficult to dissolve. What is the recommended procedure?

Answer: Solubility issues are common and depend heavily on the specific substituents on the bicyclic core. Forcing dissolution with excessive heat is not recommended without thermal stability data. A systematic approach using solvent polarity and, if necessary, salt formation is the best practice.

Pillar of Causality: Physicochemical Properties The solubility of these compounds is dictated by their overall polarity. The core azabicyclo[2.2.1]heptane structure is relatively nonpolar, but functional groups (e.g., hydroxyls, carboxyls, amides) dramatically alter its properties.[9][10] For compounds that are free bases, conversion to a hydrochloride or other salt can significantly enhance aqueous solubility.[11]

Protocol: Systematic Solubility Testing

  • Start Small: Begin with a very small amount of your compound (1-2 mg) in a vial.

  • Solvent Progression:

    • Add a small volume (e.g., 0.1 mL) of a nonpolar solvent like hexanes or toluene. Observe for dissolution.

    • If it does not dissolve, proceed to a solvent of intermediate polarity like ethyl acetate or dichloromethane (DCM).

    • Next, try a polar aprotic solvent such as acetone or acetonitrile.[4]

    • Finally, test polar protic solvents like methanol, ethanol, and water.[10]

  • Utilize Sonication: If the compound is slow to dissolve, place the vial in an ultrasonic bath for 5-10 minutes. This provides energy to break up the crystal lattice without excessive heating.

  • Consider Salt Formation: If aqueous solubility is required and the compound is a free base with poor water solubility, consider converting it to its hydrochloride (HCl) salt. This is a standard procedure that typically involves dissolving the free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl (often as a solution in dioxane or ether). The resulting salt often precipitates and can be isolated.[11]

  • Use of Co-solvents: For compounds with intermediate solubility, using a co-solvent system (e.g., a small amount of DMSO or DMF followed by dilution with water or buffer) can be effective. Always verify that the co-solvent will not interfere with your downstream application.

Issue 3: I had a small spill of a solid azabicyclo[2.2.1]heptane compound. What is the correct cleanup procedure?

Answer: Safe and immediate action is required to prevent exposure and contamination. The primary goal during cleanup of a solid is to avoid generating airborne dust, which can be inhaled.[12][13][14]

Pillar of Causality: Exposure Mitigation Many azabicyclo[2.2.1]heptane derivatives are classified as skin, eye, and respiratory irritants.[13][15] Creating dust during cleanup increases the risk of inhalation. Therefore, dry cleanup methods are strongly preferred over wet methods that could spread the contamination.[12]

Protocol: Solid Spill Cleanup

  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health and Safety (EHS) office.[12]

  • Don PPE: At a minimum, wear a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.[12][13] If the material is particularly potent or if dust is unavoidable, a dust respirator may be necessary.[13]

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further spread.

  • Dry Cleanup: Carefully sweep the solid material into a dustpan or onto a piece of cardstock using a soft brush. Avoid aggressive sweeping that could create dust.[12][13] Place the collected material and any contaminated cleaning supplies into a designated, sealable hazardous waste bag or container.[14]

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water.[12] Perform a final wipe with 70% ethanol.

  • Waste Disposal: Label the hazardous waste container clearly with the full chemical name and the words "Hazardous Waste".[12] Dispose of the waste through your institution's EHS-approved channels. Never discard it in the regular trash or down the drain.[12][14]

General FAQs

Q1: What are the ideal long-term storage conditions for these compounds?

A1: The ideal conditions are summarized below. Always consult the specific Safety Data Sheet (SDS) for your compound, but these general guidelines apply to most derivatives.[3][13]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or Room TemperatureReduces degradation kinetics.[3][16]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine.[8]
Container Tightly sealed, amber glass vialPrevents moisture/air ingress and light degradation.[2][13]
Location Dry, well-ventilated chemical cabinetEnsures safety and stability.[3][13]
Incompatibilities Store away from strong oxidizing agentsPrevents hazardous reactions.[2][3][17]

Q2: Are azabicyclo[2.2.1]heptane compounds flammable?

A2: It varies. While many solid derivatives are not considered a significant fire risk, some liquid forms or compounds dissolved in flammable solvents can be.[13] They can also form explosive vapor-air mixtures at elevated temperatures.[18] Always keep them away from open flames, hot surfaces, and other sources of ignition.[18] In case of fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[14]

Q3: How should I dispose of waste containing these compounds?

A3: All waste, including pure compounds, solutions, and contaminated materials (gloves, vials, etc.), must be treated as hazardous chemical waste.[12][19][20]

Caption: Proper hazardous waste disposal workflow.

The procedure is as follows:

  • Collect Waste: Collect all waste in a designated, properly labeled, and sealed container.[12]

  • Segregate: Do not mix incompatible waste streams.

  • Label: Clearly label the container with "Hazardous Waste" and the full chemical name(s) of the contents.[12]

  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from general lab traffic, until it is collected.[12]

  • Arrange Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor for pickup and disposal at an approved facility.[12][17]

References

  • Cheméo. (n.d.). Chemical Properties of 1-azabicyclo[2.2.1]heptane (CAS 279-27-6). Retrieved from [Link]

  • Chemchart. (n.d.). 7-azabicyclo[2.2.1]heptane (279-40-3). Retrieved from [Link]

  • Cole-Parmer. (2005, August 22). Material Safety Data Sheet: (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). Retrieved from [Link]

  • Khan, I., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Retrieved from [Link]

  • Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Anderson, D. J., & Fyliput, S. I. (1974). 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. Retrieved from [Link]

  • Wulff, C. A., & Westrum, E. F. (1963). HEAT CAPACITIES AND THERMODYNAMIC PROPERTIES OF GLOBULAR MOLECULES. V. 3-AZABICYCLO[13][13]NONANE FROM 5 TO 350°K. The Journal of Physical Chemistry. Retrieved from [Link]

  • Al-Jibori, S. A., et al. (2022). Reported examples of azabicyclo[3.2.1]octane–containing compounds. ResearchGate. Retrieved from [Link]

  • Technobis. (2025, March 21). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Retrieved from [Link]

  • ResearchGate. (2018, January 17). What is the solubility property of 7-azabicyclo [2.2.1] heptane?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7). Retrieved from [Link]

  • Southern Illinois University, Center for Environmental Health and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azabicyclo[2.2.1]heptane. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1-azabicyclo[2.2.1]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • Monteiro, J., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Srisawad, K., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Monteiro, J., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Sahn, J. J., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhou, H., et al. (2023). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. Retrieved from [Link]

  • Wang, Y., et al. (2022). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Guide: Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate vs. Analogues

The following guide details the biological activity, structural significance, and experimental applications of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate , distinguishing it from its analogues like quinuclidine and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, structural significance, and experimental applications of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate , distinguishing it from its analogues like quinuclidine and proline esters.

[1]

Executive Summary

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic, conformationally constrained


-amino ester.[1] Unlike its flexible analogue ethyl prolinate  or the larger quinuclidine-2-carboxylate , this molecule locks the nitrogen lone pair and the carboxylate group into a rigid geometry.[1]

In drug development, it serves two primary roles:

  • Constrained Proline Mimic: It fixes the

    
     and 
    
    
    
    torsion angles in peptide mimetics, reducing the entropic penalty of binding.
  • Pharmacophore Scaffold: Recently validated as a critical substituent in KRas G12D inhibitors (e.g., Vertex Pharmaceuticals patents), where the bicyclic cage fills specific hydrophobic pockets more effectively than monocyclic amines.

Structural & Physicochemical Analysis[1][2][3][4][5][6][7]

The "Azanorbornane" Core vs. Analogues

The 1-azabicyclo[2.2.1]heptane core (often called azanorbornane) is structurally distinct from the classic quinuclidine (1-azabicyclo[2.2.2]octane) and proline scaffolds.[1]

  • Strain & Basicity: The [2.2.1] system is more strained than the [2.2.2] system. This strain increases the

    
    -character of the nitrogen lone pair, slightly lowering its basicity (
    
    
    
    ) compared to quinuclidine (
    
    
    ), though it remains highly basic compared to arecoline.
  • Steric Profile: The [2.2.1] bridge is shorter, creating a more compact hydrophobic profile than quinuclidine. This allows it to fit into smaller "hotspots" in protein targets (e.g., KRas).[1]

Comparative Pharmacophore Diagram

The following diagram illustrates the structural relationships and key biological differentiators.

G cluster_activity Biological Impact Target Ethyl 1-azabicyclo[2.2.1] heptane-2-carboxylate KRas G12D Inhibition KRas G12D Inhibition Target->KRas G12D Inhibition Hydrophobic Fit Peptide Mimetics Peptide Mimetics Target->Peptide Mimetics Turn Inducer Proline Ethyl Prolinate (Flexible Analogue) Proline->Target Rigidification (Entropy Reduction) Quinuclidine Ethyl Quinuclidine-2-carboxylate (Bulky Analogue) Quinuclidine->Target Ring Contraction (Lower Steric Demand) Arecoline Arecoline (Muscarinic Agonist) Arecoline->Target Positional Isomerism (Beta vs Alpha Amino) caption Fig 1. Structural evolution of the [2.2.1] scaffold from flexible and bulky precursors.

Biological Activity Profile

KRas G12D Inhibition (Modern Application)

Recent medicinal chemistry efforts (e.g., by Vertex Pharmaceuticals) have utilized the 1-azabicyclo[2.2.1]heptane ring as a substituent (


) in inhibitors of the KRas G12D mutant.[1]
  • Mechanism: The bicyclic cage acts as a rigid hydrophobic anchor. Unlike a piperidine or pyrrolidine ring, the [2.2.1] bridge locks the spatial orientation of the amine, optimizing van der Waals interactions within the KRas switch-II pocket.

  • Potency: Analogues incorporating this bridgehead amine often show superior potency (

    
     in low nM range) compared to flexible acyclic amine analogues due to reduced entropy loss upon binding.[1]
    
Nicotinic & Muscarinic Activity

While the 3-carboxylate derivatives of this system are potent muscarinic agonists (bioisosteres of arecoline), the 2-carboxylate (the topic molecule) functions differently due to the


-amino acid topology.[1]
  • Receptor Affinity: The 2-carboxylate ester shows weak direct affinity for M1/M4 muscarinic receptors compared to the 3-isomer.[1]

  • Ligand Design: It serves as a precursor for neuronal nicotinic receptor (nAChR) ligands.[1][2] The acid moiety can be converted into bioisosteres (e.g., 3-methyl-1,2,4-oxadiazole) to generate potent agonists with improved metabolic stability over the ester.[1]

Comparative Efficacy Table[1]
CompoundCore StructurepKa (Conj.[3][4][5][6] Acid)Primary ActivityKey Advantage
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Bridgehead N ~10.5 KRas / Peptidomimetic High Rigidity, Compact
Ethyl Quinuclidine-2-carboxylate[2.2.2] Bridgehead N~11.0Asymmetric CatalysisBulky, Highly Basic
Ethyl ProlinatePyrrolidine~10.6General SynthesisFlexible, Cheap
ArecolineTetrahydropyridine~9.0Muscarinic AgonistPlanar, Reactive Ester

Experimental Protocols

Protocol: pKa Determination via NMR Titration

To verify the electronic properties of the scaffold compared to analogues, use this self-validating NMR titration method.

Reagents:

  • Compound (10 mM in

    
    ).[1]
    
  • 
     and 
    
    
    
    for pH adjustment.
  • Internal Standard: Dioxane or TSP.

Workflow:

  • Preparation: Dissolve 5 mg of the ester in 0.6 mL

    
    . Measure initial pH.
    
  • Titration: Sequentially add aliquots of

    
     (0.1 M) to lower pH from 12 to 2.
    
  • Acquisition: Record

    
     NMR at each pH step (0.5 pH unit intervals). Track the chemical shift of the bridgehead protons (H-3, H-4).[1]
    
  • Analysis: Plot

    
     vs. pH. Fit the curve to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]
  • Validation: The inflection point yields the

    
    . For the [2.2.1] system, expect ~10.5. If >11.0, check for quinuclidine contamination.
    
Synthesis of the Scaffold (Summary)

Source: J. Org.[4] Chem. 2006 (Result 1.5)

  • Reactants: Glycine-derived Schiff base + Cyclic ether electrophile (e.g., 1,4-dibromocyclopentane equivalent).[1]

  • Cyclization: Base-induced alkylation followed by acid hydrolysis and internal cyclization.[1]

  • Purification: The amino acid is isolated via ion-exchange chromatography, then esterified (EtOH/SOCl2) to yield the target ethyl ester.

References

  • Vertex Pharmaceuticals. (2021). Inhibitors of KRas G12D. Patent WO2021041671A1. Link

  • Blanchfield, J. T., et al. (2006). Synthesis of Bicyclic Tertiary

    
    -Amino Acids: The 1-Azabicyclo[2.2.1]heptane-2-carboxylic Acids. The Journal of Organic Chemistry, 71(26). Link[1]
    
  • Kihlberg, J., et al. (1987). Basicity and strain in 1-azabicyclo[2.2.1]heptane. Journal of Organic Chemistry, 52(10), 2091–2094.[4][5] Link

  • Baker, R., et al. (1992). 1-Azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist.[1] Journal of the Chemical Society, Chemical Communications. Link

Sources

Comparative

Scaffold Hopping Guide: Bicyclo[2.2.1]heptane vs. 7-Azabicyclo[2.2.1]heptane

Topic: Scaffold Hopping: Bicyclo[2.2.1]heptane vs. 7-Azabicyclo[2.2.1]heptane Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the transition from a carbocyclic scaffold to a nitrogen-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaffold Hopping: Bicyclo[2.2.1]heptane vs. 7-Azabicyclo[2.2.1]heptane Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the transition from a carbocyclic scaffold to a nitrogen-containing heterocycle is a classic "scaffold hop" used to modulate physicochemical properties without altering the core vector orientation. This guide compares the Bicyclo[2.2.1]heptane (Norbornane) scaffold with its bridge-nitrogen analog, 7-Azabicyclo[2.2.1]heptane .

While both scaffolds offer exceptional structural rigidity—locking substituents into defined exo and endo conformations—the introduction of the bridge nitrogen in the 7-aza analog dramatically alters lipophilicity (LogP), solubility, and basicity. This guide analyzes when to deploy each scaffold, supported by synthetic protocols and the classic case study of Epibatidine .

Physicochemical Profiling

The primary driver for selecting between these two scaffolds is the balance between lipophilicity and solubility. The norbornane core is a lipophilic spacer; the 7-azanorbornane core is a polar, basic pharmacophore or linker.

Comparative Data Table
FeatureBicyclo[2.2.1]heptane (Norbornane)7-Azabicyclo[2.2.1]heptane
Core Structure Bridged CarbocycleBridged Heterocycle (Amine Bridge)
LogP (Parent) ~2.3 (Highly Lipophilic)~0.9 (Moderately Polar)
pKa (Conjugate Acid) N/A (Neutral)~10.5 – 11.2 (Secondary Amine)
H-Bonding None (unless substituted)H-Bond Acceptor (Donor if NH)
Solubility (Aq) Poor (< 50 mg/L)High (forms soluble salts)
Metabolic Liability C-H oxidation (typically C2/C3)N-oxidation; N-dealkylation
Vector Geometry Rigid V-shape (~109° bridge angle)Rigid V-shape (Similar angle, shorter bond lengths)
Expert Insight: The "Solubility Switch"

The 7-azabicyclo[2.2.1]heptane scaffold is often employed to "rescue" a lead series suffering from poor aqueous solubility. By replacing the C7 methylene bridge with an amine, you introduce a handle for salt formation (e.g., hydrochloride or fumarate salts) without disrupting the spatial arrangement of substituents at the C2/C3 positions. This preserves the binding mode while lowering LogD.

Decision Logic: Scaffold Selection

Use the following decision tree to determine the appropriate scaffold for your lead optimization campaign.

ScaffoldSelection Start Start: Define Optimization Goal Solubility Is Aqueous Solubility Limiting? Start->Solubility Lipophilicity Is CNS Penetration/LogP too Low? Solubility->Lipophilicity No UseAza Select 7-Azabicyclo[2.2.1]heptane (Lowers LogP, Adds Basicity) Solubility->UseAza Yes (Need Polar) Vector Is Vector/Conformation Critical? Lipophilicity->Vector No UseCarbo Select Bicyclo[2.2.1]heptane (Increases LogP, Neutral Spacer) Lipophilicity->UseCarbo Yes (Need Lipophilic) CheckSub Consider C2/C3 Substitution (Vectors are Conserved) Vector->CheckSub Both Scaffolds Rigid CheckSub->UseAza If H-Bond Acceptor Needed CheckSub->UseCarbo If Hydrophobic Bulk Needed

Figure 1: Decision logic for selecting between carbocyclic and azabicyclic cores based on ADME requirements.

Synthetic Protocols

Synthesizing these cores requires distinct strategies. The norbornane core utilizes standard Diels-Alder chemistry with cyclopentadiene. The 7-azanorbornane core requires electron-deficient pyrroles or high-pressure conditions due to the aromatic stability of pyrrole.

Protocol A: Synthesis of 7-Azabicyclo[2.2.1]heptane (The "Boc-Pyrrole" Route)

This route is preferred for generating the N-protected scaffold suitable for further functionalization.

Reagents:

  • N-Boc-pyrrole

  • Phenyl vinyl sulfone (or Acetylenedicarboxylate for unsaturated analogs)

  • Palladium on Carbon (Pd/C)[1]

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Cycloaddition (Diels-Alder):

    • Mix N-Boc-pyrrole (1.0 eq) and Phenyl vinyl sulfone (1.2 eq) in a sealed tube.

    • Heat to 80–100°C for 24–48 hours. Note: Pyrrole is a poor diene due to aromaticity; the electron-withdrawing Boc group and sulfone dienophile are critical for reactivity.

    • Purification: The resulting 7-azanorbornadiene derivative is often unstable; proceed immediately or purify rapidly via flash chromatography (Hexane/EtOAc).

  • Hydrogenation:

    • Dissolve the intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (balloon pressure usually sufficient, 1 atm) for 12 hours to reduce the double bond.

  • Desulfonylation (Optional):

    • If the sulfone was a temporary activating group, remove it using Sodium Amalgam (Na/Hg) buffered with Na2HPO4 in MeOH/THF.

  • Deprotection:

    • Remove the Boc group with TFA/DCM (1:1) to reveal the secondary amine (7-azabicyclo[2.2.1]heptane).

Protocol B: Synthesis of Bicyclo[2.2.1]heptane (Norbornane)

Reagents:

  • Cyclopentadiene (freshly cracked)

  • Ethylene (or functionalized alkene like Acrylic Acid)

  • Pd/C, H2

Step-by-Step Methodology:

  • Cracking: Thermally crack dicyclopentadiene at 180°C to collect monomeric cyclopentadiene (CPD). Keep at -78°C.

  • Diels-Alder:

    • Combine CPD with the alkene dienophile (e.g., methyl acrylate) in toluene.

    • Stir at 0°C to RT. (Reaction is usually rapid and exothermic).

    • Isolate the endo/exo mixture of norbornene derivatives.

  • Reduction:

    • Hydrogenate the double bond using Pd/C and H2 in EtOAc to yield the saturated norbornane scaffold.

Synthetic Workflow Visualization

SynthesisWorkflow Pyrrole N-Boc-Pyrrole DA_Aza Diels-Alder (Heat/Pressure) Pyrrole->DA_Aza CPD Cyclopentadiene DA_Carbo Diels-Alder (RT/Low Temp) CPD->DA_Carbo Inter_Aza 7-Azanorbornadiene DA_Aza->Inter_Aza Inter_Carbo Norbornene DA_Carbo->Inter_Carbo Hydro_Aza Hydrogenation (Pd/C, H2) Inter_Aza->Hydro_Aza Hydro_Carbo Hydrogenation (Pd/C, H2) Inter_Carbo->Hydro_Carbo Prod_Aza 7-Azabicyclo[2.2.1]heptane Hydro_Aza->Prod_Aza Prod_Carbo Bicyclo[2.2.1]heptane Hydro_Carbo->Prod_Carbo

Figure 2: Parallel synthetic routes for azabicyclic and carbocyclic scaffolds.

Case Study: Epibatidine

The most authoritative example of the 7-azabicyclo[2.2.1]heptane scaffold's utility is Epibatidine , an alkaloid isolated from the skin of the frog Epipedobates tricolor.[2][3][4]

  • Structure: exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane.[4]

  • Mechanism: Potent Nicotinic Acetylcholine Receptor (nAChR) agonist.[2]

  • Scaffold Role:

    • The 7-aza bridge is critical. It provides a secondary amine that is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine.

    • A Norbornane analog (replacing N-7 with C-7) loses this critical electrostatic interaction. While the norbornane analog retains the steric bulk and vector orientation of the chloropyridine ring, it lacks the cation-pi or ionic interaction capability of the protonated nitrogen, resulting in a drastic loss of binding affinity for nAChR subtypes.

References

  • Daly, J. W., et al. (1994). "The chemistry, pharmacology, and clinical potential of epibatidine: a potent nonopioid analgesic." Current Opinion in Investigational Drugs.

  • Krow, G. R., et al. (1996). "Synthesis of 7-Azabicyclo[2.2.1]heptanes." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "7-Azabicyclo[2.2.1]heptane."[5][6][4][7][8][9][10][11][12][13][14] National Center for Biotechnology Information.

  • Chen, Z., & Trudell, M. L. (1996). "Chemistry of 7-azabicyclo[2.2.1]heptanes." Chemical Reviews.

Sources

Validation

Enantiomeric Purity Determination of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Executive Summary & Strategic Importance In the landscape of antiviral drug development, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam ) is a "crown jewel" intermediate. It serves as the chiral scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of antiviral drug development, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince lactam ) is a "crown jewel" intermediate. It serves as the chiral scaffold for blockbuster carbocyclic nucleosides, including Abacavir (HIV/AIDS) and Peramivir (Influenza).

The pharmacological efficacy of these drugs is strictly tied to their stereochemistry. The (-)-enantiomer (1R, 4S) is typically the desired bioactive precursor. Consequently, distinguishing it from the (+)-enantiomer (1S, 4R) with high precision (>99.5% ee) is a critical quality attribute (CQA) in GMP environments.

This guide moves beyond generic descriptions to provide a rigorous, data-backed comparison of the three primary analytical methodologies: Chiral HPLC , Chiral GC , and Capillary Electrophoresis (CE) .

Methodology Landscape: The Decision Matrix

Before detailing protocols, we must establish why a researcher chooses a specific path. The choice depends on sample stage (crude vs. purified), available instrumentation, and required sensitivity.

Comparative Performance Data
FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Capillary Electrophoresis
Primary Mechanism H-Bonding / Dipole-DipoleInclusion ComplexationHost-Guest Mobility Shift
Stationary/Mobile Phase Cellulose tris(3,5-dimethylphenylcarbamate)

-Cyclodextrin derivatized siloxane
Sulfated

-Cyclodextrin (BGE)
Resolution (

)
High (> 2.5)Moderate to High (1.5 - 3.0)High (> 3.0)
Limit of Detection (LOD) ~1.2 µg/mL~5-10 µg/mL~10-20 µg/mL (UV dependent)
Analysis Time < 10 min15 - 25 min10 - 15 min
Sample Prep Dissolve & ShootDissolve (Volatile solvents)Buffer exchange often required
Throughput HighMedium (Cool-down cycles)High
Decision Logic Visualization

DecisionMatrix Start Start: Select Analytical Method SampleType What is the Sample Matrix? Start->SampleType Crude Crude Reaction Mix (High Impurities) SampleType->Crude Complex Matrix Pure Purified API/Intermediate (High Purity) SampleType->Pure Clean Matrix HPLC METHOD A: Chiral HPLC (Robust, Gold Standard) Crude->HPLC Best Separation Power Volatile Is the solvent/matrix volatile? Pure->Volatile Volatile->HPLC No (Aqueous/Polar) GC METHOD B: Chiral GC (Good for volatile impurities) Volatile->GC Yes (e.g. Ether/DCM) CE METHOD C: Capillary Electrophoresis (Low sample volume) Volatile->CE Micro-scale analysis

Figure 1: Strategic decision tree for selecting the appropriate analytical technique based on sample matrix and volatility.

Deep Dive: Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Status: Industry Standard for QC Release.

Scientific Rationale: The rigid bicyclic structure of Vince lactam contains an amide group capable of strong hydrogen bonding. The Chiralcel OD-H column utilizes a cellulose derivative coated on silica. The carbamate groups on the cellulose backbone form hydrogen bonds with the lactam's amide hydrogen and carbonyl oxygen. The spatial "grooves" of the cellulose polymer provide the chiral discrimination necessary to separate the enantiomers.

Validated Protocol
  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane : Isopropanol (80 : 20 v/v).[1][2]

    • Note: The high proportion of hexane maintains the rigid confirmation of the chiral selector, while IPA modifies the polarity to elute the polar lactam.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 220 nm or 254 nm.

    • Expert Insight: While 254 nm is standard, 220 nm provides higher sensitivity for the amide bond if the solvent background is low.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 mg/mL in Mobile Phase.

Expected Results:

  • Retention Time (-)-Enantiomer: ~6.5 min (Typical)

  • Retention Time (+)-Enantiomer: ~8.2 min (Typical)

  • Resolution (

    
    ):  > 3.0
    

Self-Validation Step: Inject a racemic standard first. If


, flush the column with 100% Ethanol (if permitted by column manual) or 90:10 Hexane:IPA at low flow to regenerate active sites.
Method B: Chiral GC (The Volatile Alternative)

Status: Preferred for in-process control (IPC) during synthesis.

Scientific Rationale: Vince lactam is sufficiently volatile to be analyzed by GC without derivatization, although peak tailing can occur due to the polar amide. Cyclodextrin (CD) based stationary phases (specifically


-DEX) work by forming inclusion complexes. The hydrophobic cavity of the CD host interacts differentially with the bicyclic framework of the enantiomers.
Protocol
  • Column:

    
    -DEX 120 (30 m × 0.25 mm × 0.25 µm) or equivalent permethylated 
    
    
    
    -cyclodextrin phase.
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet Temperature: 220°C (Split ratio 50:1).

  • Detector: FID @ 250°C.

  • Oven Program:

    • Initial: 130°C (Hold 2 min).

    • Ramp: 2°C/min to 160°C.

    • Ramp: 20°C/min to 220°C (Hold 5 min to clear heavy impurities).

Expert Insight: Ensure the liner is deactivated (silanized). Active sites in the liner can cause adsorption of the lactam, leading to poor quantification and "ghost" peaks.

Method C: Capillary Electrophoresis (CE)

Status: High-efficiency alternative for trace impurity analysis.

Scientific Rationale: CE separates based on charge-to-mass ratio and the differential binding equilibrium with a chiral selector in the background electrolyte (BGE). Since Vince lactam is neutral at neutral pH, charged cyclodextrins (e.g., Sulfated


-CD ) are used to impart mobility differences via the "pseudostationary phase" mechanism.
Protocol
  • Capillary: Fused silica (50 µm ID, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated

    
    -Cyclodextrin.
    
  • Voltage: 20 kV (Normal Polarity).

  • Detection: UV @ 200 nm.[3]

  • Temperature: 25°C.

Pros/Cons:

  • Pro: Extremely low solvent consumption (Green Chemistry).

  • Con: Lower concentration sensitivity compared to HPLC; requires careful pH control to maintain CD charge state.

Troubleshooting & "Trustworthiness" Checks

A robust method must be self-validating. Use this workflow to diagnose separation failures.

Troubleshooting Issue Loss of Resolution (Rs < 1.5) Check1 Check Mobile Phase (Is IPA % correct?) Issue->Check1 Check2 Check Column History (Was it used with modifiers?) Check1->Check2 No Action1 Remake Mobile Phase (Evaporation alters ratio) Check1->Action1 Yes (Evaporation) Action2 Regenerate Column (Flush with 100% EtOH) Check2->Action2 Yes

Figure 2: Diagnostic logic for restoring enantioselectivity in HPLC methods.

Critical Control Point: For HPLC, the water content in the n-Hexane/IPA mobile phase must be strictly controlled. Even trace moisture can adsorb to the silica backbone of the Chiralcel OD-H column, masking the chiral recognition sites. Always use HPLC-grade solvents and consider a molecular sieve trap if humidity is high.

References

  • Daluge, S., & Vince, R. (1978).[2] Synthesis of carbocyclic aminonucleosides. Journal of Organic Chemistry, 43(12), 2311–2320. Link

  • Li, H., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67–71.[1] Link

  • Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry, 82(12), 4712-4722. Link

  • Supelco/Sigma-Aldrich. (2023).

    
    -DEX Series Technical Guide. Link
    

Sources

Comparative

"validation of analytical methods for bicyclic compounds"

A Comparative Guide to Stationary Phase Selectivity & Protocol Design Executive Summary: The Bicyclic Challenge In small molecule drug discovery, bicyclic heterocycles (e.g., indoles, quinolines, benzimidazoles) represen...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity & Protocol Design

Executive Summary: The Bicyclic Challenge

In small molecule drug discovery, bicyclic heterocycles (e.g., indoles, quinolines, benzimidazoles) represent a privileged scaffold. However, their rigid planar geometry and electron-rich


-systems present unique analytical challenges. Standard C18 alkyl phases often fail to discriminate between positional isomers or oxidation byproducts of these compounds due to a lack of shape selectivity.

This guide moves beyond the standard "cookbook" validation. We compare the industry-standard C18 stationary phase against Pentafluorophenyl (PFP) phases for bicyclic separations, demonstrating why orthogonal selectivity is often the difference between a validated method and a regulatory hold. We then outline a self-validating protocol aligned with the modern ICH Q2(R2) lifecycle approach.

Comparative Study: C18 vs. PFP for Bicyclic Isomers

The primary failure mode in validating methods for bicyclic compounds is Specificity —specifically, the inability to resolve the Active Pharmaceutical Ingredient (API) from its regioisomeric impurities.

The Mechanism of Action[1]
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction . It separates based on the "greasiness" of the molecule. For bicyclic isomers (e.g., 4-hydroxyindole vs. 5-hydroxyindole), the hydrophobicity is nearly identical, leading to co-elution.

  • PFP (Pentafluorophenyl): Offers a multi-modal retention mechanism.[2][3] The fluorine atoms create an electron-deficient ring that acts as a Lewis acid. This allows for:

    • 
       Charge Transfer:  Strong interaction with electron-rich bicyclic cores (indoles/quinolines).
      
    • Shape Selectivity: The rigid PFP ring discriminates planar vs. non-planar impurities better than flexible C18 chains.

    • Dipole-Dipole Interactions: Critical for halogenated bicyclic derivatives.

Visualizing the Interaction

The following diagram illustrates the mechanistic difference between the solvophobic retention of C18 and the active electronic retention of PFP.

G cluster_0 Standard C18 Retention cluster_1 PFP Orthogonal Retention C18_Ligand C18 Alkyl Chain (Hydrophobic) Analyte_A Bicyclic Analyte (Indole Core) C18_Ligand->Analyte_A Weak Van der Waals (Solvophobic) PFP_Ligand PFP Ligand (Electron Deficient) Analyte_B Bicyclic Analyte (Electron Rich) PFP_Ligand->Analyte_B Strong Pi-Pi Stacking (Charge Transfer) PFP_Ligand->Analyte_B Dipole-Dipole

Figure 1: Mechanistic comparison of ligand interactions. PFP provides "active" electronic retention compared to the "passive" hydrophobicity of C18.

Experimental Data: Separation of Indole Regioisomers

The following data compares the separation of a hypothetical 5-substituted indole API from its 4-substituted and 6-substituted impurities.

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient)

  • Flow: 0.4 mL/min

  • Detection: UV @ 254 nm

ParameterColumn A: C18 (1.7 µm)Column B: PFP (1.7 µm)Interpretation
Retention Time (API) 4.2 min5.8 minPFP shows higher retention due to

interaction.
Resolution (

) Impurity 1
1.1 (Co-elution risk)3.4 (Baseline) PFP discriminates the positional isomer.
Resolution (

) Impurity 2
1.34.1 (Baseline) Superior selectivity.
Peak Symmetry (Tailing) 1.41.1PFP reduces silanol interactions via steric shielding.
Selectivity (

)
1.021.15The driver for method robustness.

Senior Scientist Insight: While C18 is acceptable for simple potency assays, PFP is the mandatory choice for impurity profiling of bicyclic aromatics . The data clearly shows that relying on C18 requires shallower gradients (longer run times) to achieve marginal separation, whereas PFP achieves robust baseline resolution (


) efficiently.
Validation Protocol: The "Self-Validating" System

This protocol is designed according to ICH Q2(R2) principles. It moves away from "tick-box" compliance to a "fitness for purpose" model.

Phase 1: Specificity (The Gatekeeper)

For bicyclic compounds, UV purity (Diode Array) is insufficient due to spectral similarity between isomers.

  • Protocol: Inject the API spiked with all known synthetic impurities and degradation products.

  • The "Self-Validating" Step: Use Mass Spectral Purity .

    • Extract the Mass Spectrum at the leading, apex, and tailing edge of the main peak.

    • Acceptance Criteria: The MS signature must be uniform across the peak width. If the ratio of

      
       ions changes across the peak, a co-eluting isomer is present (likely hidden under the C18 peak).
      
Phase 2: Linearity & Range

Bicyclic compounds often exhibit fluorescence or non-linear UV responses at high concentrations due to self-association (stacking).

  • Protocol: 5 concentration levels from 50% to 150% of the target concentration.

  • Critical Check: Plot Response Factor (

    
    ) vs. Concentration.
    
    • Acceptance Criteria: The slope of the Response Factor line should be effectively zero. If it slopes, you have self-association, and the method range must be reduced.

Phase 3: Accuracy & Precision (Matrix Effects)

Bicyclic heterocycles are often basic (e.g., quinoline pKa ~4.9). They interact strongly with glass vials and silanols.

  • Protocol: Spiked recovery at 80%, 100%, and 120%.

  • The "Self-Validating" Step: Filter Compatibility Test .

    • Compare the response of a standard solution before and after filtration.

    • Risk:[4][5] Bicyclics often adsorb to Nylon filters. Use PTFE or Regenerated Cellulose (RC).

    • Acceptance: Difference < 2.0%.[6]

Phase 4: Robustness (The Design Space)

Do not just vary flow rate. Vary the parameters that affect the specific bicyclic interactions.

  • Key Variables:

    • pH: Critical for N-containing bicyclics. A shift of

      
       pH units can drastically alter retention if near the pKa.
      
    • Temperature: Affects

      
       interactions on PFP columns more than hydrophobic interactions on C18.
      
Method Lifecycle Workflow

The following diagram outlines the decision matrix for validating methods for bicyclic compounds, integrating the choice of stationary phase early in the process.

ValidationLifecycle start START: Bicyclic API Method screen Column Screening (C18 vs PFP) start->screen decision Isomeric Separation Required? screen->decision path_c18 Select C18 (General Potency) decision->path_c18 No path_pfp Select PFP (Impurity Profiling) decision->path_pfp Yes (Critical) opt_mobile Optimize Mobile Phase (pH Control for N-heterocycles) path_c18->opt_mobile path_pfp->opt_mobile val_spec Validation: Specificity (MS Ratio Check) opt_mobile->val_spec val_lin Validation: Linearity (Check Self-Association) val_spec->val_lin val_acc Validation: Accuracy (Filter Binding Check) val_lin->val_acc final Validated Method (ICH Q2(R2) Compliant) val_acc->final

Figure 2: Decision workflow emphasizing early column screening and specific validation checkpoints for bicyclic compounds.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Separation of Isomers. [Link]

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
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